7-(Trifluoromethyl)quinoline-3-carboxylic acid
CAS No.: 71082-51-4
VCID: VC0152656
Molecular Formula: C11H6F3NO2
Molecular Weight: 241.169
* For research use only. Not for human or veterinary use.

Description |
7-(Trifluoromethyl)quinoline-3-carboxylic acid is a chemical compound with the CAS number 71082-51-4. It is a derivative of quinoline, a heterocyclic aromatic organic compound, with a trifluoromethyl group attached at the 7-position and a carboxylic acid group at the 3-position. This compound is of interest in various fields due to its unique properties and potential applications. Synthesis and Applications7-(Trifluoromethyl)quinoline-3-carboxylic acid can be synthesized through various organic chemistry methods, often involving the reaction of quinoline derivatives with trifluoromethylating agents. This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research.
Research FindingsRecent studies have focused on the synthesis and characterization of derivatives of 7-(Trifluoromethyl)quinoline-3-carboxylic acid, exploring their antimicrobial properties and potential applications in medicinal chemistry . The trifluoromethyl group enhances the compound's stability and lipophilicity, making it valuable for developing advanced materials and pharmaceuticals. Safety and Handling
|
---|---|
CAS No. | 71082-51-4 |
Product Name | 7-(Trifluoromethyl)quinoline-3-carboxylic acid |
Molecular Formula | C11H6F3NO2 |
Molecular Weight | 241.169 |
IUPAC Name | 7-(trifluoromethyl)quinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C11H6F3NO2/c12-11(13,14)8-2-1-6-3-7(10(16)17)5-15-9(6)4-8/h1-5H,(H,16,17) |
Standard InChIKey | YPYGOIBPYXRZJA-UHFFFAOYSA-N |
SMILES | C1=CC(=CC2=NC=C(C=C21)C(=O)O)C(F)(F)F |
PubChem Compound | 33778264 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume